S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate
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Overview
Description
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is an organic compound with the molecular formula C13H8F2OS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester typically involves the reaction of 4-fluorobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Fluorobenzenethiol+4-Fluorobenzoyl chlorideBaseBenzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid, S-phenyl ester
- Benzenecarbothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
- Benzenecarbothioic acid, 4-methyl-, S-(4-methylphenyl) ester
Uniqueness
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
100045-97-4 |
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Molecular Formula |
C13H8F2OS |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
S-(4-fluorophenyl) 4-fluorobenzenecarbothioate |
InChI |
InChI=1S/C13H8F2OS/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
InChI Key |
JWUABFVACJDPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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